Norgestimate-2,2,4,6,6,10-D6 is a labelled analogue of Norgestimate. Norgestimate is a form of progesterone used with estradiol to treat the symptoms of menopause.
Norgestimate-[d6]
CAS No.: 1263194-12-2
Cat. No.: VC0196468
Molecular Formula: C23H25NO3D6
Molecular Weight: 375.54
Purity: 98% HPLC, 98 atom % D
* For research use only. Not for human or veterinary use.
![Norgestimate-[d6] - 1263194-12-2](/images/no_structure.jpg)
CAS No. | 1263194-12-2 |
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Molecular Formula | C23H25NO3D6 |
Molecular Weight | 375.54 |
IUPAC Name | [(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Standard InChI | InChI=1S/C23H31NO3/c1-4-22-12-10-19-18-9-7-17(24-26)14-16(18)6-8-20(19)21(22)11-13-23(22,5-2)27-15(3)25/h2,14,18-21,26H,4,6-13H2,1,3H3/t18-,19?,20?,21?,22-,23-/m0/s1/i6D2,7D2,14D,18D |
SMILES | CCC12CCC3C(C1CCC2(C#C)OC(=O)C)CCC4=CC(=NO)CCC34 |
Chemical Structure and Physical Properties
Molecular Structure and Formula
Norgestimate-d6 has the molecular formula C₂₃H₂₅D₆NO₃, compared to the non-deuterated norgestimate formula of C₂₃H₃₁NO₃. The strategic placement of six deuterium atoms creates a compound with nearly identical chemical properties but a mass shift that can be precisely detected by analytical instruments . The compound maintains the core steroid structure of norgestimate with its characteristic 3-oxime and 17-acetoxy functional groups.
Physical and Chemical Properties
The physical and chemical properties of norgestimate-d6 are summarized in the following table:
The physical properties of norgestimate-d6 closely mirror those of non-deuterated norgestimate, which has a molecular weight of 369.497 g/mol and a melting point of 216°C . The slight difference in molecular weight (approximately 6 atomic mass units) is attributable to the six deuterium atoms replacing hydrogen atoms in the structure.
Deuteration Effects and Applications
Analytical Applications
Norgestimate-d6 serves as an ideal internal standard in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques. The compound's nearly identical chemical behavior to norgestimate ensures comparable chromatographic retention and extraction efficiency, while the mass difference allows clear differentiation in mass spectrometric detection.
The utility of deuterated analogs like norgestimate-d6 extends to:
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Method development and validation for quantitative analysis
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Accounting for matrix effects and recovery variations in biological samples
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Ensuring accurate quantification by compensating for analyte losses during sample preparation
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Tracking metabolic transformations in pharmacokinetic studies
Bioanalytical Methods and Research Applications
Mass Spectrometric Detection
The deuterium labeling in norgestimate-d6 creates characteristic mass spectrometry fragmentation patterns that are distinguishable from the non-deuterated counterpart. This property is essential for its function as an internal standard in bioanalytical methods. Research indicates that norgestimate-d6 and its metabolites show predictable mass shifts in both precursor and product ions during tandem mass spectrometry, allowing for selective detection even in complex biological matrices .
Applications in Pharmacokinetic Studies
Norgestimate-d6 has proven valuable in the development and validation of sensitive analytical methods for quantifying norgestimate and its metabolites in biological fluids. Notably, the compound enables accurate and precise measurement at sub-picogram levels, which is essential for studying the pharmacokinetics of oral contraceptives containing norgestimate .
Research has demonstrated that ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods using norgestimate-d6 as an internal standard can achieve:
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Linear quantification ranges of 20-5000 pg/mL with correlation coefficients ≥0.9988
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Intra-run and inter-run precision and accuracy within 10%
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High recovery rates (>93.90% for deuterated analogs)
Metabolites and Related Deuterated Compounds
17-Desacetyl Norgestimate-d6
One significant metabolite for which a deuterated analog has been developed is 17-desacetyl norgestimate-d6 (CAS #1263184-13-9). This compound results from the deacetylation of norgestimate-d6 at the 17-position and has the molecular formula C₂₁H₂₉NO₂ with a molecular weight of 327.47 g/mol . It serves as an important internal standard for the quantification of the active metabolite 17-desacetyl norgestimate (norelgestromin) in human plasma .
Research has shown that 17-desacetyl norgestimate-d6 demonstrates excellent recovery rates (93.90%) in bioanalytical methods and maintains stability under various laboratory conditions, making it suitable for long-term pharmacokinetic studies .
N-Acetyl Norgestimate-d6
Another related deuterated compound is N-acetyl norgestimate-d6 (CAS #1263195-02-3), which has a molecular formula of C₂₅H₂₇D₆NO₄ and a molecular weight of 417.57100 g/mol . This compound represents an acetylated derivative of norgestimate-d6 and serves specific analytical purposes in pharmaceutical research.
Synthetic Approaches and Production
Deuteration Strategies
The synthesis of norgestimate-d6 typically involves selective incorporation of deuterium atoms at specific positions in the norgestimate structure. While the exact synthetic routes are often proprietary, typical approaches include:
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Catalytic exchange reactions using deuterium gas or deuterated solvents
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Reduction of key intermediates with deuterated reducing agents
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Base-catalyzed exchange reactions in deuterated media
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Custom synthesis from deuterated precursors
These methods aim to achieve high isotopic purity while maintaining the stereochemical integrity of the original compound, which is critical for ensuring that the deuterated analog behaves identically to the parent compound in analytical applications.
Quality Control and Characterization
The production of high-quality norgestimate-d6 requires rigorous characterization to confirm both structural integrity and deuterium incorporation. Typical quality control parameters include:
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Nuclear Magnetic Resonance (NMR) spectroscopy to confirm deuterium positions
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High-resolution mass spectrometry to verify molecular weight and isotopic distribution
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Chromatographic purity assessment
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Determination of isotopic purity (percentage of deuterium incorporation at each position)
Research Applications in Pharmaceutical Development
Drug Metabolism and Pharmacokinetic Studies
Norgestimate-d6 plays a crucial role in understanding the metabolic fate of norgestimate in the human body. When non-deuterated norgestimate is administered, it is primarily converted to at least two active metabolites: levonorgestrel 3-oxime (norelgestromin) and levonorgestrel . By using norgestimate-d6 in controlled studies, researchers can track these metabolic pathways with greater precision, differentiating between the administered compound and endogenous compounds or metabolites formed through alternative routes.
Click Chemistry Applications
Beyond its role as an internal standard, norgestimate-d6 has applications in click chemistry, specifically in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These reactions are important for synthesizing complex molecules in pharmaceutical research and development. The alkyne group in norgestimate-d6 allows it to participate effectively in these reactions, facilitating the creation of novel compounds and conjugates for various research purposes.
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